1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one
Description
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(12-5-3-2-4-6-12)14(17)16-9-7-13(15)8-10-16/h2-6,11,13H,7-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSSQZGKFHUDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Piperidine Ring
The primary strategy involves the introduction of the aminopiperidine group onto a phenylpropanone backbone. This is commonly achieved by nucleophilic substitution reactions where a piperidine derivative bearing an amino group reacts with a suitable electrophilic precursor such as a halogenated phenylpropanone.
- The 4-aminopiperidine moiety is typically introduced via reaction of 4-aminopiperidine or its salts with an α-haloketone derivative of phenylpropanone.
- Reaction conditions often involve mild bases and polar aprotic solvents to facilitate substitution while minimizing side reactions.
Use of Methylating Agents and Bases
In related compound preparations (e.g., analogues involving aminopiperidinyl groups), methylation steps are crucial and are conducted using cost-effective and mild methylating agents such as dimethyl sulfate.
- Bases used include inorganic bases like potassium carbonate or sodium carbonate, which help in deprotonating amines or activating nucleophiles.
- Solvents such as methyl isobutyl ketone or toluene are preferred for their ability to dissolve reactants and control reaction rates.
Purification Techniques
Purification of the compound involves salt formation with suitable acids (both organic and inorganic) followed by recrystallization or solvent-anti solvent techniques.
- Acid salts such as hydrochloride or benzoate salts are formed to improve compound stability and purity.
- Recrystallization solvents include hydrocarbons (e.g., n-hexane, cyclohexane), ethers (e.g., tetrahydrofuran), esters (e.g., ethyl acetate), and polar solvents depending on solubility profiles.
Detailed Preparation Process (Based on Analogous Patent Processes)
Though direct synthesis details for 1-(4-aminopiperidin-1-yl)-2-phenylpropan-1-one are limited, closely related compounds have documented preparation methods that can be adapted:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of halogenated phenylpropanone intermediate | React phenylpropanone derivatives with halogenating agents | Provides electrophilic site for substitution |
| 2 | Nucleophilic substitution with 4-aminopiperidine | 4-aminopiperidine free base or salt, base (e.g., potassium carbonate), solvent (e.g., toluene) | Mild heating, inert atmosphere to avoid oxidation |
| 3 | Methylation (if required) | Dimethyl sulfate or alternative methylating agent, base (e.g., potassium carbonate), solvent (e.g., methyl isobutyl ketone) | Controlled temperature to optimize yield |
| 4 | Purification | Acid-base treatment, recrystallization | Use of acids like HCl or benzoic acid to form stable salts |
This process is adapted from improved synthetic routes for aminopiperidinyl compounds described in patent WO2016139677A1, which emphasize safer reagents, cost-effectiveness, and higher yields.
Stock Solution Preparation Data
For laboratory preparation and handling, stock solutions of this compound are prepared with precise molar concentrations using molecular weight calculations. The following table illustrates volumes required to prepare stock solutions at different concentrations:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 4.3044 | 21.522 | 43.0441 |
| 5 mM Solution Volume (mL) | 0.8609 | 4.3044 | 8.6088 |
| 10 mM Solution Volume (mL) | 0.4304 | 2.1522 | 4.3044 |
These volumes are calculated to ensure accurate molarity for experimental reproducibility.
Research Findings and Optimization
- The use of dimethyl sulfate as a methylating agent offers a balance between cost and reactivity, enabling higher yields while maintaining safety protocols.
- Selection of bases and solvents significantly affects reaction efficiency and product purity; potassium carbonate in methyl isobutyl ketone has been shown to be effective.
- Purification through salt formation and recrystallization enhances the compound’s stability and facilitates handling in pharmaceutical contexts.
- Analytical techniques such as X-Ray powder diffraction (XRPD) are employed to confirm crystalline forms and purity levels, ensuring consistent quality control.
Summary Table of Preparation Parameters
| Parameter | Preferred Options | Comments |
|---|---|---|
| Aminopiperidine Source | 4-aminopiperidine free base or acid-addition salt | Commercially available or synthesized |
| Electrophilic Precursor | α-haloketone derivative of phenylpropanone | Enables nucleophilic substitution |
| Methylating Agent | Dimethyl sulfate, methyl methane sulfonate | Cost-effective, mild reagents |
| Base | Potassium carbonate, sodium carbonate | Facilitates deprotonation and reaction progression |
| Solvent | Toluene, methyl isobutyl ketone, ethers | Solubility and reaction rate control |
| Purification | Salt formation (HCl, benzoic acid), recrystallization | Enhances purity and stability |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives of the compound.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and receptor interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting various diseases.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one, also known as a derivative of aminopiperidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been explored for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin transporters.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This structure features a piperidine ring with an amino group at the 4-position and a phenyl group attached to a propanone moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Neurotransmitter Interaction
Research indicates that compounds similar to this compound exhibit significant affinities for dopamine transporters (DAT) and serotonin transporters (SERT). Specifically, studies have shown that derivatives of aminopiperidine can act as atypical dopamine uptake inhibitors, which may provide therapeutic benefits in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .
Case Studies and Experimental Findings
Study 1: Atypical DAT Inhibition
A study focused on the structure-activity relationships (SAR) of aminopiperidine derivatives found that certain analogs demonstrated high affinity for DAT with Ki values ranging from 30.0 nM to 77.2 nM. These compounds produced minimal stimulation of ambulatory activity in mice, suggesting a lower potential for abuse compared to traditional stimulants like cocaine .
Study 2: Metabolic Stability
Another investigation evaluated the metabolic stability of several aminopiperidine derivatives, including this compound. The results indicated that modifications to the piperidine ring could enhance metabolic profiles while retaining favorable binding characteristics at DAT and SERT .
Comparative Analysis of Related Compounds
| Compound Name | DAT Ki (nM) | SERT Ki (nM) | Notes |
|---|---|---|---|
| This compound | 50.6 | Not specified | Atypical DAT inhibitor |
| Modafinil | 20 | Not specified | Known for wakefulness-promoting effects |
| Cocaine | <10 | Not specified | High potential for abuse |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one, and how are reaction conditions optimized?
- Answer : A widely used method involves nucleophilic substitution between 4-aminopiperidine derivatives and α-bromo-2-phenylpropan-1-one under basic conditions (e.g., K₂CO₃ or NaOH in polar aprotic solvents like DMF). Reaction parameters such as temperature (60–80°C), solvent choice, and stoichiometry are optimized via iterative Design of Experiments (DoE) to maximize yield (typically 70–85%) and purity. Post-synthesis purification employs column chromatography or preparative HPLC, with structural validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the purity and structural identity of this compound confirmed in laboratory settings?
- Answer : Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Structural confirmation combines spectroscopic techniques:
- NMR : Distinct signals for the piperidine NH₂ (δ 1.8–2.2 ppm), aromatic protons (δ 7.2–7.5 ppm), and carbonyl (δ 205–210 ppm in ¹³C NMR).
- HRMS : Exact mass matching the molecular formula (C₁₄H₁₈N₂O).
- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3350 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory environments?
- Answer : Due to potential irritancy and uncharacterized toxicity, handle under fume hoods with nitrile gloves and lab coats. In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Store in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity and regioselectivity of this compound in nucleophilic reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, identifying electrophilic centers (e.g., carbonyl carbon). Fukui indices quantify susceptibility to nucleophilic attack, guiding regioselectivity predictions. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Validation involves comparing predicted intermediates with experimental LC-MS/MS data .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Discrepancies (e.g., variable IC₅₀ values in enzyme assays) are addressed by:
- Standardizing assay conditions (pH, temperature, co-solvents).
- Conducting dose-response curves across multiple replicates.
- Analyzing structure-activity relationships (SAR) to isolate substituent effects (e.g., para-substituted phenyl groups altering steric bulk).
- Cross-validating results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How is X-ray crystallography utilized to determine the solid-state conformation of this compound, and what insights does this provide?
- Answer : Single crystals are grown via slow evaporation (e.g., in ethanol/water). Data collection uses Cu-Kα radiation (λ = 1.5418 Å) on a diffractometer. Structure solution via SHELXT or OLEX2 reveals bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between NH₂ and carbonyl groups). This confirms the chair conformation of the piperidine ring and guides molecular docking studies .
Q. What methodologies optimize the enantiomeric purity of this compound for chiral drug development?
- Answer : Asymmetric synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Mn-salen complexes). Alternatively, kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., Candida antarctica Lipase B) separates enantiomers. Purity is assessed using chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate kinetics but risk side reactions |
| Solvent | DMF or DCM | Polar aprotic solvents enhance nucleophilicity |
| Base | K₂CO₃ | Mild base minimizes hydrolysis of ketone |
| Reaction Time | 12–24 hours | Extended time improves conversion |
Table 2 : Analytical Techniques for Structural Validation
| Technique | Key Data Points | Purpose |
|---|---|---|
| ¹H NMR | δ 7.2–7.5 ppm (aromatic protons) | Confirms phenyl group presence |
| HRMS | m/z 238.1445 (C₁₄H₁₈N₂O) | Verifies molecular formula |
| X-ray Diffraction | Space group P2₁/c | Resolves solid-state conformation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
